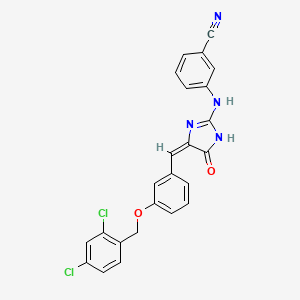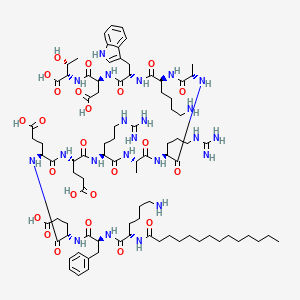
Integrin signaling inhibitor, mP13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Integrin signaling inhibitor, mP13, is a compound that impedes both inside-out and outside-in integrin-mediated signaling processes. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signal transduction. By inhibiting integrin signaling, mP13 can affect various biological processes, including fibrinogen binding, platelet adhesion, and clot retraction .
准备方法
The synthesis of integrin signaling inhibitor, mP13, involves a series of peptide synthesis steps. The compound has a molecular formula of C87H138N22O24 and a molecular weight of 1876.16 g/mol. The sequence of mP13 is {Myr}-Lys-Phe-Glu-Glu-Glu-Arg-Ala-Arg-Ala-Lys-Trp-Asp-Thr . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA.
Industrial production methods for mP13 would likely involve large-scale SPPS, followed by purification steps such as HPLC to ensure high purity and yield.
化学反应分析
Integrin signaling inhibitor, mP13, primarily undergoes peptide bond formation reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions. it can interact with various biological molecules, leading to conformational changes and inhibition of integrin signaling pathways.
Common reagents used in the synthesis of mP13 include protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection agents (e.g., TFA). The major product formed from these reactions is the fully synthesized and purified peptide, mP13.
科学研究应用
Integrin signaling inhibitor, mP13, has a wide range of scientific research applications:
Chemistry: mP13 is used as a tool compound to study integrin-mediated signaling pathways and their role in various chemical processes.
Biology: In biological research, mP13 is employed to investigate the role of integrins in cell adhesion, migration, and signal transduction.
Industry: In the pharmaceutical industry, mP13 is used in drug discovery and development to identify new therapeutic targets and develop integrin-based therapies.
作用机制
Integrin signaling inhibitor, mP13, exerts its effects by binding to integrin receptors and preventing their activation. Integrins transmit signals bidirectionally: ‘inside-out’ signaling primes the ligand-binding function of integrins, while ‘outside-in’ signaling occurs downstream of integrin binding to macromolecular ligands . By inhibiting these signaling processes, mP13 can disrupt various cellular functions, including cell adhesion, migration, and proliferation. The molecular targets of mP13 include integrin receptors and associated signaling pathways such as FAK-Src, Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog (Shh) .
相似化合物的比较
Integrin signaling inhibitor, mP13, is unique in its ability to inhibit both inside-out and outside-in integrin signaling processes. Similar compounds include:
RGD peptides: These peptides mimic the RGD motif found in many integrin ligands and can inhibit integrin-ligand interactions.
αIIbβ3 integrin inhibitors: Compounds like abciximab, eptifibatide, and tirofiban target the αIIbβ3 integrin and are used to prevent platelet aggregation.
β2 integrin inhibitors: These inhibitors specifically target β2 integrins and are used to modulate immune responses.
Compared to these compounds, mP13 offers a broader range of inhibition by targeting multiple integrin-mediated signaling pathways, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C87H138N22O24 |
|---|---|
分子量 |
1876.2 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H138N22O24/c1-5-6-7-8-9-10-11-12-13-14-18-35-67(111)99-57(31-21-23-42-88)77(124)106-64(46-53-27-16-15-17-28-53)82(129)105-63(38-41-70(116)117)81(128)104-62(37-40-69(114)115)80(127)103-61(36-39-68(112)113)79(126)102-60(34-26-45-95-87(92)93)76(123)98-51(3)74(121)101-59(33-25-44-94-86(90)91)75(122)97-50(2)73(120)100-58(32-22-24-43-89)78(125)107-65(47-54-49-96-56-30-20-19-29-55(54)56)83(130)108-66(48-71(118)119)84(131)109-72(52(4)110)85(132)133/h15-17,19-20,27-30,49-52,57-66,72,96,110H,5-14,18,21-26,31-48,88-89H2,1-4H3,(H,97,122)(H,98,123)(H,99,111)(H,100,120)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,124)(H,107,125)(H,108,130)(H,109,131)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t50-,51-,52+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1 |
InChI 键 |
NDFZTZGCDNEAGC-HZZQDVTPSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


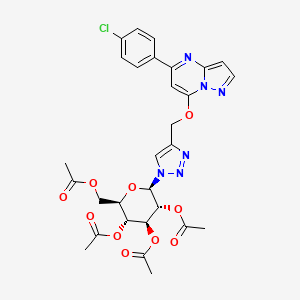
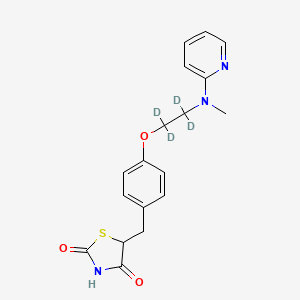
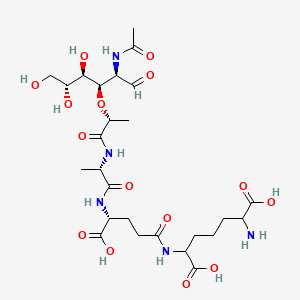
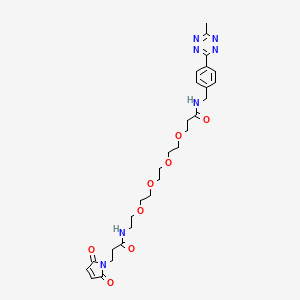
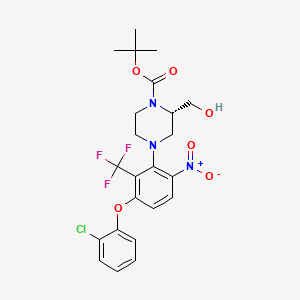
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)

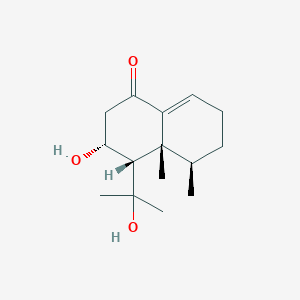
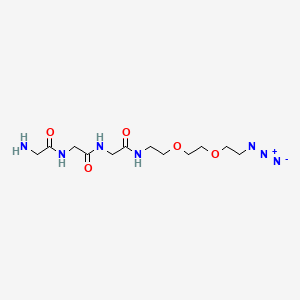
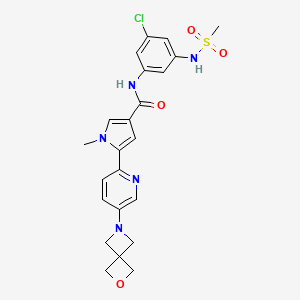

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)

